molecular formula C9H9F4N B13594652 (R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine CAS No. 1228571-39-8

(R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B13594652
CAS No.: 1228571-39-8
M. Wt: 207.17 g/mol
InChI Key: AJLHHPIUEHCVMQ-RXMQYKEDSA-N
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Description

®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Fluorination: Introduction of the fluoro group at the 4-position of the benzene ring using electrophilic fluorination reagents.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chiral Amine Formation: The final step involves the formation of the chiral amine through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various substituted amines, imines, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The chiral nature of the compound also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
  • 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine (racemic mixture)
  • 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol

Uniqueness

®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds

Properties

CAS No.

1228571-39-8

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

AJLHHPIUEHCVMQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

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